molecular formula C14H17BrFNO2 B13910153 tert-butyl N-[(1S,2R)-2-(4-bromo-3-fluoro-phenyl)cyclopropyl]carbamate

tert-butyl N-[(1S,2R)-2-(4-bromo-3-fluoro-phenyl)cyclopropyl]carbamate

Cat. No.: B13910153
M. Wt: 330.19 g/mol
InChI Key: XPECWUJIJQYFFM-SKDRFNHKSA-N
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Description

tert-butyl N-[(1S,2R)-2-(4-bromo-3-fluoro-phenyl)cyclopropyl]carbamate: is a chemical compound with the molecular formula C14H17BrFNO2 and a molecular weight of 330.19 g/mol . This compound is characterized by the presence of a tert-butyl carbamate group attached to a cyclopropyl ring, which is further substituted with a 4-bromo-3-fluoro-phenyl group.

Preparation Methods

The synthesis of tert-butyl N-[(1S,2R)-2-(4-bromo-3-fluoro-phenyl)cyclopropyl]carbamate involves several steps:

    Starting Materials:

    Reaction Conditions: The reaction typically involves the use of tert-butyl carbamate as a protecting group for the amine functionality. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.

    Industrial Production: On an industrial scale, the synthesis may involve the use of automated reactors and continuous flow systems to optimize yield and purity.

Chemical Reactions Analysis

tert-butyl N-[(1S,2R)-2-(4-bromo-3-fluoro-phenyl)cyclopropyl]carbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-butyl N-[(1S,2R)-2-(4-bromo-3-fluoro-phenyl)cyclopropyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[(1S,2R)-2-(4-bromo-3-fluoro-phenyl)cyclopropyl]carbamate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

tert-butyl N-[(1S,2R)-2-(4-bromo-3-fluoro-phenyl)cyclopropyl]carbamate can be compared with other similar compounds:

    tert-Butyl carbamate: A simpler compound with a similar carbamate group but lacking the cyclopropyl and phenyl substitutions.

    tert-Butyl N-[(1S,2R)-2-(4-chloro-3-fluoro-phenyl)cyclopropyl]carbamate: A closely related compound with a chlorine substitution instead of bromine.

    tert-Butyl N-[(1S,2R)-2-(4-bromo-3-methyl-phenyl)cyclopropyl]carbamate: Another related compound with a methyl substitution instead of fluorine.

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.

Properties

Molecular Formula

C14H17BrFNO2

Molecular Weight

330.19 g/mol

IUPAC Name

tert-butyl N-[(1S,2R)-2-(4-bromo-3-fluorophenyl)cyclopropyl]carbamate

InChI

InChI=1S/C14H17BrFNO2/c1-14(2,3)19-13(18)17-12-7-9(12)8-4-5-10(15)11(16)6-8/h4-6,9,12H,7H2,1-3H3,(H,17,18)/t9-,12+/m1/s1

InChI Key

XPECWUJIJQYFFM-SKDRFNHKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@@H]1C2=CC(=C(C=C2)Br)F

Canonical SMILES

CC(C)(C)OC(=O)NC1CC1C2=CC(=C(C=C2)Br)F

Origin of Product

United States

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